3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride has the molecular formula and is classified as an organic compound. It features a pyrrolidine ring and a naphthalenyloxy group, which contribute to its unique chemical properties. The compound is recognized for its potential applications in medicinal chemistry and biological research.
The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthol with pyrrolidine in the presence of hydrochloric acid. Key parameters for this synthesis include:
The molecular structure of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a tetrahydronaphthalene moiety via an ether linkage. The compound's unique structure allows for various interactions with biological targets. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
This compound can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may:
The physical and chemical properties of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride include:
These properties are crucial for understanding its behavior in various applications and reactions.
3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride has diverse applications in scientific research:
The compound systematically named 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride belongs to a class of bioactive molecules featuring fused bicyclic and heterocyclic motifs. Its molecular formula is C₁₄H₂₀ClNO, with a molecular weight of 253.77 g/mol, as determined by high-resolution mass spectrometry [1]. The IUPAC name explicitly defines the connectivity: a pyrrolidine ring linked via an oxygen bridge at the 3-position to a partially saturated naphthalene (tetralin) system, with hydrochloride salt formation at the pyrrolidine nitrogen. Key identifiers include:
Structurally, the molecule comprises two distinct domains:
Table 1: Key Structural Properties
Property | Description |
---|---|
Molecular Formula | C₁₄H₂₀ClNO |
Molecular Weight | 253.77 g/mol |
Salt Form | Hydrochloride |
Chirality | Pyrrolidine C3 creates a stereocenter; enantiomers possible but underexplored |
Functional Groups | Secondary amine hydrochloride, aliphatic ether, bicyclic cycloalkene |
The ether linkage (–O–) between these domains influences metabolic stability and electronic distribution. X-ray crystallography predicts a dihedral angle of 110–120° between the pyrrolidine and tetralin planes, optimizing hydrophobic interactions [1].
First synthesized in the early 1990s (as indicated by CAS registration: 127342-15-8), this compound emerged during explorations of tetralin- and pyrrolidine-based pharmacophores. Its design principles draw from two established bioactive scaffolds:
Unlike simpler analogs such as 1-(3,4-dihydro-1-naphthalenyl)pyrrolidine (PubChem CID: 608058), the oxygen linker in this compound reduces steric hindrance and introduces a hydrogen-bond acceptor site [4]. Research interest stems from its structural similarity to known neuroactive and cardiovascular agents:
Despite its promising scaffold, comprehensive studies on this compound are limited. Critical knowledge gaps include:
Table 2: Key Research Gaps and Proposed Objectives
Research Gap | Objective |
---|---|
Enantioselective effects | Synthesize and profile (R)- and (S)-enantiomers |
Low-yielding synthesis | Develop catalytic O-arylation methods (e.g., Cu/ligand systems) |
Unvalidated biological targets | Screen against neurotransmitter receptor panels in vitro |
Metabolic stability | Characterize oxidative pathways (CYP450 involvement) and hydrolysis kinetics |
Future research must prioritize enantiomer resolution, target deconvolution, and synthetic route optimization to unlock the compound’s therapeutic potential, particularly for neurological and cardiovascular disorders [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: